N,2-bis(2-methylphenyl)acetamide
Description
N,2-bis(2-methylphenyl)acetamide is an acetamide derivative featuring two 2-methylphenyl substituents. The compound’s structure consists of an acetamide backbone (CH₃CONH-) with one 2-methylphenyl group attached to the nitrogen atom and another at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,2-bis(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-3-5-9-14(12)11-16(18)17-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
VTRUCYDBAMHHEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,2-bis(2-methylphenyl)acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and applications:
*Estimated based on structural analogs.
Key Findings:
Substituent Effects: Methyl vs. Methoxy groups (e.g., in N,2-bis(3,4-dimethoxyphenyl)acetamide) improve solubility and electron-donating effects, favoring interactions with biological targets . Chloro Substituents: Chlorinated acetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) exhibit pesticidal activity due to enhanced electrophilicity and stability .
Structural Complexity :
- Compounds like ortho-methylacetylfentanyl incorporate additional heterocyclic moieties (piperidinyl-phenethyl), drastically altering pharmacological profiles compared to simpler bis-phenylacetamides .
Toxicity and Regulation :
- Fentanyl analogs (e.g., ortho-methylacetylfentanyl) are regulated due to high opioid receptor affinity and overdose risks, whereas pesticidal acetamides are optimized for selective toxicity in agrochemical applications .
Research Implications and Gaps
- Synthesis and Characterization : this compound’s synthesis likely parallels methods for related bis-arylacetamides, involving Ullmann coupling or nucleophilic substitution. X-ray crystallography (e.g., SHELX programs ) could elucidate its conformation.
- Applications: Potential uses as a pharmaceutical intermediate or ligand in coordination chemistry (e.g., disulfide analogs ) remain unexplored.
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